2-Amino-5-(aminomethyl)phenol hydrochloride
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Overview
Description
2-Amino-5-(aminomethyl)phenol hydrochloride: is a chemical compound with the molecular formula C7H12Cl2N2O . It is a derivative of phenol, characterized by the presence of amino groups at the 2 and 5 positions and a methyl group at the 5 position. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(aminomethyl)phenol hydrochloride typically involves the reaction of 2-Aminophenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-(aminomethyl)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(aminomethyl)phenol hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
2-Aminophenol: A simpler analog with only one amino group.
2-Amino-5-methylphenol: Similar structure but with a methyl group instead of an aminomethyl group.
4-Amino-3-hydroxytoluene: Another analog with different substitution patterns.
Uniqueness: 2-Amino-5-(aminomethyl)phenol hydrochloride is unique due to the presence of both amino and aminomethyl groups, which provide distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H11ClN2O |
---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-amino-5-(aminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,10H,4,8-9H2;1H |
InChI Key |
WZFLHFLCRDPOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)N.Cl |
Origin of Product |
United States |
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